2-[(1,5-Diazocan-1-yl)methyl]phenol
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Overview
Description
2-[(1,5-Diazocan-1-yl)methyl]phenol is a chemical compound that features a phenol group attached to a 1,5-diazocane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-Diazocan-1-yl)methyl]phenol typically involves the cyclization of tethered sulfonamides to cyclopropenes. This method leverages the sulfonamide moiety as an activating and stabilizing functional group in the metal-templated strain release-driven intramolecular nucleophilic addition of amines to cyclopropenes . The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-Diazocan-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the diazocane ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(1,5-Diazocan-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(1,5-Diazocan-1-yl)methyl]phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diazocane ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad range of biological activities.
1,3-Diazole: Another heterocyclic compound with similar nitrogen-containing ring structures.
Uniqueness
2-[(1,5-Diazocan-1-yl)methyl]phenol is unique due to its combination of a phenol group and a diazocane ring. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler heterocyclic compounds. The presence of the diazocane ring, in particular, offers unique opportunities for interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
300825-21-2 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(1,5-diazocan-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H20N2O/c16-13-6-2-1-5-12(13)11-15-9-3-7-14-8-4-10-15/h1-2,5-6,14,16H,3-4,7-11H2 |
InChI Key |
AHXJUVHELSSWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCN(C1)CC2=CC=CC=C2O |
Origin of Product |
United States |
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